N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylethyl group, a piperidinylsulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 4-(piperidin-1-ylsulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Final Assembly: The final compound is obtained by coupling the phenoxyacetamide intermediate with the phenylethylamine derivative under appropriate reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
N-(2-phenylethyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide: can be compared with other similar compounds, such as:
- N-(2-phenylethyl)-2-[4-(morpholin-1-ylsulfonyl)phenoxy]acetamide
- N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide
These compounds share similar structural features but differ in the nature of the sulfonyl group. The uniqueness of This compound lies in its specific piperidinylsulfonyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(22-14-13-18-7-3-1-4-8-18)17-27-19-9-11-20(12-10-19)28(25,26)23-15-5-2-6-16-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYJYDYAFAIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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